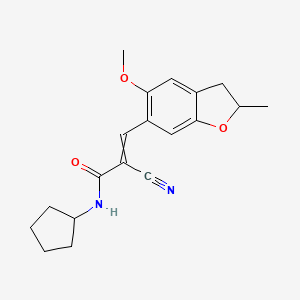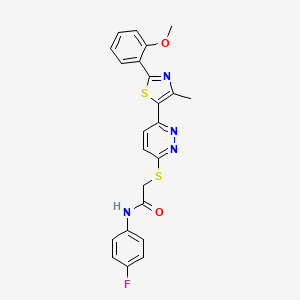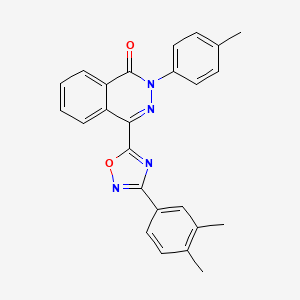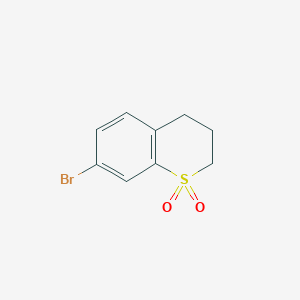
6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as L-745,870, is a novel and potent antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Imaging
A significant application of a related compound, 18F-MK-6240, a derivative within the fluoroquinoline family, is in the imaging of neurofibrillary tangles (NFTs) in Alzheimer's disease. Studies demonstrate that 18F-MK-6240 selectively binds to NFTs with high affinity, offering a promising tool for diagnosing Alzheimer's disease through PET scans. This tracer shows rapid brain uptake and a clear distinction in tracer binding between healthy subjects and those with Alzheimer's, indicating its potential for clinical development in longitudinal studies of neurodegenerative diseases (Lohith et al., 2018).
Antibacterial Activity
Research on fluoroquinoline derivatives, such as 6-fluoroquinolines modified at positions 2 and 4, has shown significant antiplasmodial activity, including against multidrug-resistant strains of Plasmodium falciparum. These compounds exhibit high in vitro and in vivo activity, demonstrating their potential as antimalarial agents. The study highlights the importance of physicochemical properties in determining the efficacy of these compounds, with specific derivatives showing promise due to their optimal balance of these properties (Hochegger et al., 2019).
Photocatalytic Activity
The fluoroquinoline derivatives are also explored for their photocatalytic applications. A study on the Hofmann reaction involving o-(pyridin-2-yl)aryl amides to construct 6H-pyrido[1,2-c]quinazolin-6-one derivatives indicates their potential as photocatalysts. These compounds, due to their efficient and eco-friendly synthesis, offer a new avenue for the development of organic fluorophores and photocatalysts, showcasing the versatility of fluoroquinoline compounds in organic synthesis and potential environmental applications (Gao et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
Fluoroquinoline compounds have found application in the development of OLEDs. Specifically, cyclometalated iridium complexes with fluoroquinoline ligands demonstrate high-efficiency red phosphorescence. This research underlines the potential of fluoroquinoline derivatives in creating energy-efficient lighting and display technologies, emphasizing the compound's contribution to advancements in material science (Tsuboyama et al., 2003).
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-14-5-7-15(8-6-14)28(26,27)20-13-23(2)18-12-19(24-9-3-4-10-24)17(22)11-16(18)21(20)25/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJIZADAHPIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2564945.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2564946.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)




![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)


![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)
